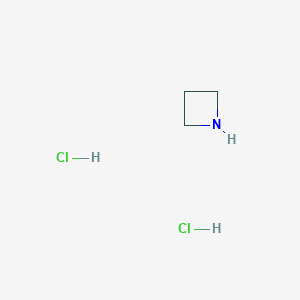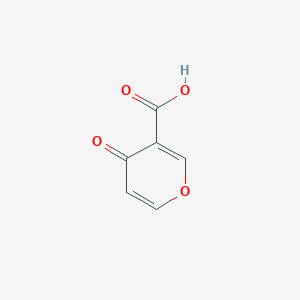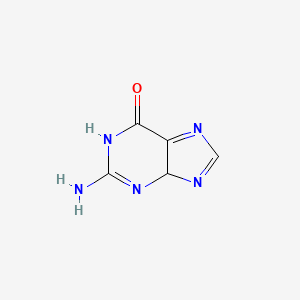![molecular formula C7H8O3 B11923066 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)
4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is a chemical compound with the molecular formula C7H8O3. It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a heptane ring and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with an aldehyde in the presence of an acid catalyst can lead to the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The spirocyclic ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products:
Oxidation: 4-Oxo-5-oxaspiro[2.4]heptane-1-carboxylic acid.
Reduction: 4-Oxo-5-oxaspiro[2.4]heptane-1-methanol.
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or protein function. Further research is needed to elucidate the specific pathways involved.
Comparaison Avec Des Composés Similaires
- 5-Oxaspiro[2.4]heptane-1-carboxaldehyde
- 1-Oxaspiro[2.4]heptane
Comparison: 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is unique due to the presence of both an oxo group and an aldehyde group within the spirocyclic structure. This dual functionality provides distinct reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H8O3 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
4-oxo-5-oxaspiro[2.4]heptane-2-carbaldehyde |
InChI |
InChI=1S/C7H8O3/c8-4-5-3-7(5)1-2-10-6(7)9/h4-5H,1-3H2 |
Clé InChI |
XPAFOKLETFZAQS-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C12CC2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)
![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)



![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)

![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)




